2-(Oxolan-2-yl)morpholine
Description
Properties
IUPAC Name |
2-(oxolan-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLNFOCRCHIYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)morpholine typically involves the reaction of morpholine with tetrahydrofuran under specific conditions. One common method includes the use of a coupling reaction followed by cyclization . For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, undergoing a sequence of coupling, cyclization, and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Petasis three-component coupling reaction, which includes glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization . This method is efficient and can be performed under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
2-(Oxolan-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it can act as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes . This mechanism is particularly relevant in the context of developing therapeutic agents for lysosome-involved diseases .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the tetrahydrofuran ring.
Tetrahydrofuran: A simpler analog without the morpholine ring.
Oxazoline: Another heterocyclic compound with a similar structure but different functional groups.
Uniqueness
2-(Oxolan-2-yl)morpholine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research .
Biological Activity
2-(Oxolan-2-yl)morpholine is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is . It features a morpholine ring substituted with an oxolane (tetrahydrofuran) moiety, which may influence its interaction with biological targets.
1. Enzyme Interactions
Research indicates that this compound can serve as a probe in biochemical assays, particularly in studying enzyme interactions. Its structure allows it to bind to various enzymes, potentially altering their activity.
2. Antioxidant Properties
Compounds with similar morpholine structures have demonstrated antioxidant capabilities. These properties are essential for mitigating oxidative stress in biological systems, which is linked to various diseases such as cancer and cardiovascular disorders .
3. Analgesic and Anti-inflammatory Effects
Morpholine derivatives have been reported to exhibit analgesic and anti-inflammatory activities. For instance, studies on related compounds suggest that they can modulate pain pathways and reduce inflammation, making them candidates for pain management therapies .
4. Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Certain morpholine derivatives have shown effectiveness against various bacterial strains by inhibiting growth through enzyme inhibition mechanisms .
The biological activity of this compound is likely mediated through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding: It could interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.
- Antioxidant Mechanism: By scavenging free radicals, it may protect cells from oxidative damage.
Study on Antioxidant Activity
A study assessed the antioxidant properties of morpholine derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) in cell cultures treated with the compound, suggesting its potential for use in oxidative stress-related conditions .
Analgesic Activity Evaluation
In a preclinical trial, morpholine derivatives were tested for analgesic effects using various pain models. The results showed that these compounds significantly reduced pain responses compared to control groups, indicating their potential as analgesics .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
